molecular formula C15H13FN4O4S B11027888 Methyl 5-({[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-1,2,3-thiadiazole-4-carboxylate

Methyl 5-({[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-1,2,3-thiadiazole-4-carboxylate

Cat. No.: B11027888
M. Wt: 364.4 g/mol
InChI Key: CTKYKVDEWPQETL-UHFFFAOYSA-N
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Description

Methyl 5-({[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-1,2,3-thiadiazole-4-carboxylate is a complex organic compound that features a unique combination of functional groups, including a fluorophenyl group, a pyrrolidinone ring, and a thiadiazole moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-({[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-1,2,3-thiadiazole-4-carboxylate typically involves multiple steps:

    Formation of the Pyrrolidinone Ring: The initial step often involves the synthesis of the pyrrolidinone ring, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorine-containing aromatic compound reacts with a suitable nucleophile.

    Synthesis of the Thiadiazole Moiety: The thiadiazole ring is typically formed through the reaction of thiosemicarbazide with a carboxylic acid derivative under dehydrating conditions.

    Coupling Reactions: The final step involves coupling the synthesized intermediates to form the target compound. This can be achieved through amide bond formation using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using large-scale reactors.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidinone ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

Biologically, Methyl 5-({[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-1,2,3-thiadiazole-4-carboxylate has shown potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.

Medicine

In medicine, this compound is being investigated for its potential therapeutic effects. It has shown promise in preclinical studies as an anti-inflammatory and anticancer agent.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of Methyl 5-({[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-1,2,3-thiadiazole-4-carboxylate involves its interaction with specific molecular targets. The fluorophenyl group allows for strong binding to hydrophobic pockets in proteins, while the thiadiazole moiety can form hydrogen bonds with active site residues. This dual interaction can inhibit enzyme activity or modulate receptor function, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-({[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-1,2,3-thiadiazole-4-carboxylate
  • Methyl 5-({[1-(4-bromophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-1,2,3-thiadiazole-4-carboxylate

Uniqueness

Compared to similar compounds, Methyl 5-({[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-1,2,3-thiadiazole-4-carboxylate is unique due to the presence of the fluorine atom, which can significantly alter its pharmacokinetic and pharmacodynamic properties. The fluorine atom can enhance the compound’s metabolic stability and binding affinity to target proteins, making it a more potent and selective agent.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C15H13FN4O4S

Molecular Weight

364.4 g/mol

IUPAC Name

methyl 5-[[1-(4-fluorophenyl)-5-oxopyrrolidine-3-carbonyl]amino]thiadiazole-4-carboxylate

InChI

InChI=1S/C15H13FN4O4S/c1-24-15(23)12-14(25-19-18-12)17-13(22)8-6-11(21)20(7-8)10-4-2-9(16)3-5-10/h2-5,8H,6-7H2,1H3,(H,17,22)

InChI Key

CTKYKVDEWPQETL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(SN=N1)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)F

Origin of Product

United States

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